molecular formula C11H10BrF6O3PS B2764481 (4-Bromophenyl)methoxy-sulfanylidene-bis(2,2,2-trifluoroethoxy)-lambda5-phosphane CAS No. 2460748-68-7

(4-Bromophenyl)methoxy-sulfanylidene-bis(2,2,2-trifluoroethoxy)-lambda5-phosphane

Cat. No. B2764481
CAS RN: 2460748-68-7
M. Wt: 447.13
InChI Key: IHRQKRIZCRUUGX-UHFFFAOYSA-N
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Description

(4-Bromophenyl)methoxy-sulfanylidene-bis(2,2,2-trifluoroethoxy)-lambda5-phosphane is a useful research compound. Its molecular formula is C11H10BrF6O3PS and its molecular weight is 447.13. The purity is usually 95%.
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Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

One application involves the development of proton exchange membranes (PEMs) for fuel cells. A study by Wang et al. (2012) describes the synthesis of new monomers for copoly(arylene ether sulfone)s, which after modification, exhibited high proton conductivities and low methanol permeabilities, indicating their potential as efficient PEMs in fuel cells (Wang et al., 2012).

Ligands for Catalysis

Gulyás et al. (2006) reported the facile synthesis of a monosulfonated triphenylphosphane derivative with strong π-acceptor characteristics, highlighting its utility in catalysis due to its outstanding π-acceptor capacity among known sulfonated triarylphosphanes (Gulyás et al., 2006).

Organic Light Emitting Diodes (OLEDs)

Research by Su and Zheng (2019) introduced red iridium(iii) complexes with Ir-S-P-S structures synthesized at room temperature, which showed high phosphorescence quantum yields. These complexes were utilized in OLEDs, demonstrating their potential for improving device performance (Su & Zheng, 2019).

Sulfonated Polymers for Membrane Materials

Kim et al. (2008) explored comb-shaped sulfonated poly(arylene ether sulfone)s as PEMs. These copolymers showed high proton conductivity and good mechanical properties, making them suitable for fuel cell applications (Kim et al., 2008).

Polyimides with High Refractive Index

Tapaswi et al. (2015) synthesized transparent aromatic polyimides from thiophenyl-substituted benzidines, showcasing high refractive indices and small birefringence, along with good thermomechanical stabilities. These materials are promising for applications requiring high optical performance (Tapaswi et al., 2015).

properties

IUPAC Name

(4-bromophenyl)methoxy-sulfanylidene-bis(2,2,2-trifluoroethoxy)-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF6O3PS/c12-9-3-1-8(2-4-9)5-19-22(23,20-6-10(13,14)15)21-7-11(16,17)18/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRQKRIZCRUUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COP(=S)(OCC(F)(F)F)OCC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF6O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromophenyl)methoxy-sulfanylidene-bis(2,2,2-trifluoroethoxy)-lambda5-phosphane

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